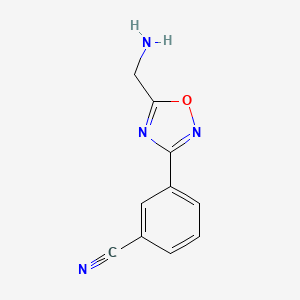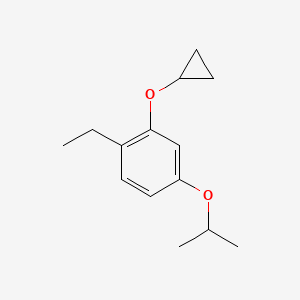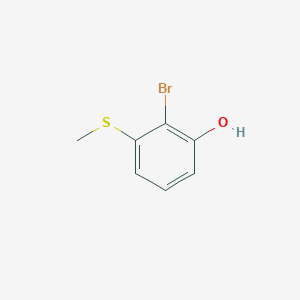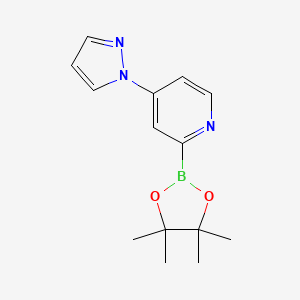
3-Hydroxy-N1,N1-dimethylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N1,N1-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . This compound is a derivative of phthalamide, characterized by the presence of a hydroxy group and two methyl groups attached to the nitrogen atoms. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine and hydroxylamine. The reaction conditions often include the use of solvents such as acetic acid or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-N1,N1-dimethylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyphthalimide: Similar in structure but lacks the dimethyl groups.
Phthalimide: The parent compound without the hydroxy and dimethyl groups.
Uniqueness
3-Hydroxy-N1,N1-dimethylphthalamide is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-hydroxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)6-4-3-5-7(13)8(6)9(11)14/h3-5,13H,1-2H3,(H2,11,14) |
Clave InChI |
CSJOVROTBQIYRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
